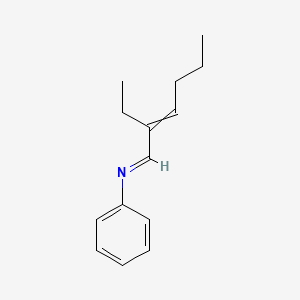
N-(2-Ethyl-2-hexenylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethyl-2-hexenylidene)aniline is an organic compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond. This compound is synthesized through the condensation reaction between aniline and 2-ethyl-2-hexenal. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-2-hexenylidene)aniline typically involves the condensation of aniline with 2-ethyl-2-hexenal. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of an acid catalyst to facilitate the formation of the Schiff base. The reaction can be represented as follows:
[ \text{Aniline} + \text{2-Ethyl-2-hexenal} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of acid catalysts, such as sulfuric acid or hydrochloric acid, is common to ensure the efficient formation of the Schiff base.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ethyl-2-hexenylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction of the Schiff base can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original Schiff base.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethyl-2-hexenylidene)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Wirkmechanismus
The mechanism of action of N-(2-Ethyl-2-hexenylidene)aniline involves its ability to form stable complexes with metal ions. The nitrogen atom in the Schiff base can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or antimicrobial effects, depending on the metal ion involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylideneaniline: Another Schiff base formed from aniline and benzaldehyde.
N-Salicylideneaniline: Formed from aniline and salicylaldehyde, known for its use in coordination chemistry.
N-(2-Hydroxybenzylidene)aniline: Similar structure with a hydroxyl group, used in various chemical applications.
Uniqueness
N-(2-Ethyl-2-hexenylidene)aniline is unique due to the presence of the 2-ethyl-2-hexenylidene group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the stability of the metal complexes it forms, making it valuable for specific applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
35331-89-6 |
|---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
2-ethyl-N-phenylhex-2-en-1-imine |
InChI |
InChI=1S/C14H19N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-12H,3-5H2,1-2H3 |
InChI-Schlüssel |
BMPCRYKECZQJOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(CC)C=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
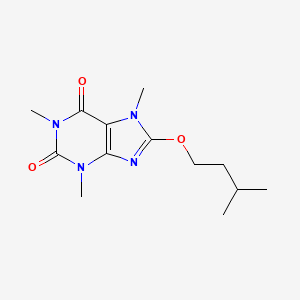
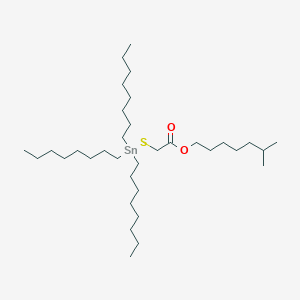
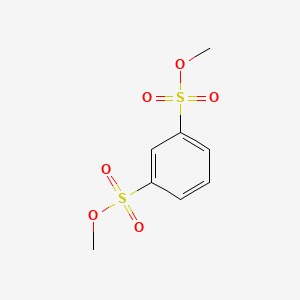


phosphanium bromide](/img/structure/B14692895.png)
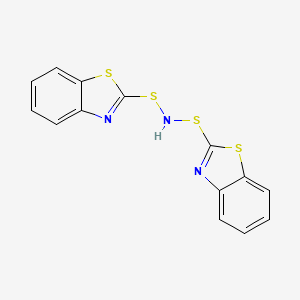
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)



